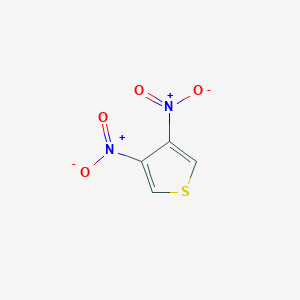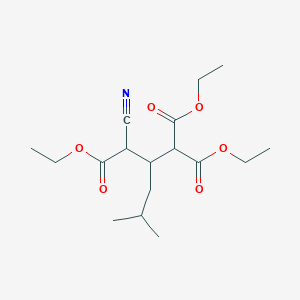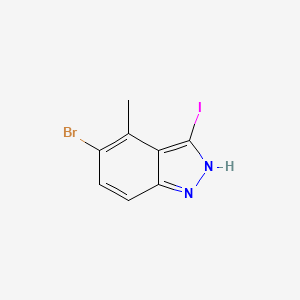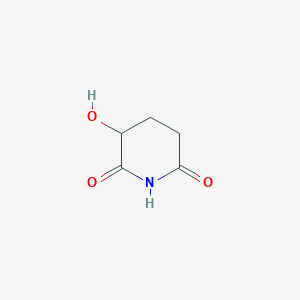![molecular formula C14H16N2O4 B13845679 1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate](/img/structure/B13845679.png)
1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
准备方法
The synthesis of 1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrrolo[2,3-b]pyridine ring system .
Industrial production methods for this compound may involve large-scale batch reactions, where the precursors are reacted in large reactors under optimized conditions to maximize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
化学反应分析
1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
作用机制
The mechanism of action of 1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation .
相似化合物的比较
1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
- 1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate
- tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
These compounds share the pyrrolo[2,3-b]pyridine core structure but differ in their substituents and functional groups, which contribute to their unique chemical and biological properties .
属性
分子式 |
C14H16N2O4 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC 名称 |
1-O-tert-butyl 4-O-methyl pyrrolo[2,3-b]pyridine-1,4-dicarboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(18)16-8-6-9-10(12(17)19-4)5-7-15-11(9)16/h5-8H,1-4H3 |
InChI 键 |
QQNLBAKNGFKBQQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-yl]phenol](/img/structure/B13845596.png)
![1-[2-[[2-[[2-[[2-[[2-[[2-[[4-[3,6-bis(dimethylamino)-3H-xanthen-9-yl]-3-carboxybenzoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13845612.png)

![5-[2-[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-hydroxybenzaldehyde](/img/structure/B13845626.png)
![(6a,11b,16a)-6,9-Difluoro-11,21-dihydroxy-21-methoxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13845636.png)


![2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)
![(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride](/img/structure/B13845670.png)





